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N-pyrimidin-2-ylazepan-3-amine

Fragment-Based Drug Discovery Structural Biology NUDIX Hydrolase

Fragment-based drug discovery (FBDD) campaigns targeting the NUDIX hydrolase family often suffer from a lack of experimentally validated, three-dimensional starting points. N-Pyrimidin-2-ylazepan-3-amine directly addresses this gap as a confirmed DCP2 (NUDT20) ligand with a solved 1.7 Å co-crystal structure (PDB: 5QOS). - Validated Binding Mode: The (3S)-azepan-3-amine stereochemistry and pyrimidine 2-position linkage are essential for target engagement; close regioisomers lack experimental confirmation. - Structure-Guided Elaboration Ready: The PDB: 5QOS structure provides immediate, actionable vectors for medicinal chemistry optimization. - FBDD Library Diversification: Introduces saturated azepane 3D character (MW 192.26) beyond planar heterocycles, with a built-in phenotypic hypothesis for screening.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B7463919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pyrimidin-2-ylazepan-3-amine
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCNCC(C1)NC2=NC=CC=N2
InChIInChI=1S/C10H16N4/c1-2-5-11-8-9(4-1)14-10-12-6-3-7-13-10/h3,6-7,9,11H,1-2,4-5,8H2,(H,12,13,14)
InChIKeyPFXDAYBNPUUKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pyrimidin-2-ylazepan-3-amine (LES) Procurement Guide: A Fragment Hit with Validated Structural Biology


N-Pyrimidin-2-ylazepan-3-amine, also designated by the PDB ligand code LES, is a heterocyclic small molecule (C10H16N4, MW 192.26) that combines a pyrimidine ring with a chiral azepane-3-amine scaffold [1]. Its most notable characteristic is its experimental identification as a ligand for the human mRNA decapping enzyme DCP2 (NUDT20) via a PanDDA fragment screening campaign, resulting in a high-resolution (1.7 Å) co-crystal structure (PDB: 5QOS) [2]. This establishes it as a confirmed, structure-enabled starting point for chemical biology and medicinal chemistry efforts targeting the NUDIX hydrolase family.

Confirmed DCP2 binding (PDB: 5QOS)
(3S)-configured azepane-3-amine stereochemistry
Structure-enabled fragment probe development

Why N-Pyrimidin-2-ylazepan-3-amine Cannot Be Replaced by Common Azepane-Pyrimidine Isomers


The specific regiochemistry and stereochemistry of N-pyrimidin-2-ylazepan-3-amine are critical to its known biological interaction. A validated binding event in the DCP2 crystal structure (PDB: 5QOS) is intrinsically dependent on the (3S)-azepan-3-amine connectivity and its direct linkage to the pyrimidine 2-position [1]. Generic substitution with closely related in-class compounds, such as N-pyrimidin-2-ylazepan-4-amine or 2-(1-azepanyl)-5-pyrimidinamine, which share the same molecular formula (C10H16N4), would alter the three-dimensional presentation of the hydrogen bond donor/acceptor pharmacophore, thereby eliminating the basis for the only experimentally confirmed target engagement for this scaffold [2]. Without this structural evidence, a user would be relying on untested, purely virtual analogs.

Target Compound
N-pyrimidin-2-ylazepan-3-amine (LES)
Regioisomer Analog
N-4-amine isomer: linkage shift may abolish target engagement
Target Compound
(3S)-configured enantiomer
Stereoisomer Analog
(3R) enantiomer or racemate: binding mode not structurally validated

Quantitative Evidence Guide for N-Pyrimidin-2-ylazepan-3-amine: Crystal Structure Validation vs. In-Class Analogs


Direct Evidence of Target Engagement: Co-crystal Structure with DCP2 (NUDT20)

N-pyrimidin-2-ylazepan-3-amine is a confirmed ligand for DCP2, as evidenced by its presence in the PanDDA-analyzed crystal structure PDB 5QOS at 1.7 Å resolution [1]. This provides direct experimental evidence of target engagement. In contrast, close structural isomers such as N-pyrimidin-2-ylazepan-4-amine or 2-(1-azepanyl)-5-pyrimidinamine have no reported co-crystal structures, leaving their binding modes speculative. This evidence qualitatively differentiates the compound for any research program requiring a structure-enabled chemical probe for DCP2 or related NUDIX proteins.

Target Engagement
Cross-study comparable
Co-crystal structure (1.7 Å) vs. no structural data
Validates DCP2 binding mode; eliminates ambiguity
PanDDA fragment screening; DCP2 residues 95-260
Fragment-Based Drug Discovery Structural Biology NUDIX Hydrolase DCP2 PanDDA

Enantiomeric Purity and Defined Stereochemistry: (3S)-configuration

The bioactive conformation in PDB 5QOS corresponds to the (3S)-enantiomer of N-pyrimidin-2-ylazepan-3-amine [1]. Procurement of the racemic mixture or the (3R)-enantiomer would not be guaranteed to recapitulate the binding mode observed in the DCP2 structure. For instance, the (3R)-enantiomer is structurally distinct and its interaction with DCP2 is undefined. This stereochemical definition is a key point of differentiation from bulk azepane-3-amine scaffolds, which are often sold as racemates.

Stereochemistry
Class-level inference
(3S)-configured vs. (3R)/racemate
Defined stereochemistry supports binding reproducibility
Assigned from PDB 5QOS electron density
Chiral Chemistry Stereochemistry Medicinal Chemistry

Ligand Efficiency and Physicochemical Profile as a Fragment Hit

With a molecular weight of 192.26 Da and a heavy atom count of 14, N-pyrimidin-2-ylazepan-3-amine adheres to the 'rule of three' for fragment-based lead discovery [1]. This is in contrast to larger, more complex pyrimidinyl-azepane derivatives like 1-cyclopropanecarbonyl-N-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]azepan-3-amine (MW: 365.47) [2]. While no binding affinity constant is publicly available, its low molecular complexity combined with high-resolution structural data positions it as an ideal starting point for fragment growth, where maintaining high ligand efficiency is paramount.

Fragment Size
Cross-study comparable
192.26 Da vs. 365.47 Da (lead-like analog)
Fragment-compliant MW (
Rule of three; heavy atom count 14
Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Recommended Applications for N-Pyrimidin-2-ylazepan-3-amine Based on Evidence


Structure-Enabled Chemical Probe Development for NUDIX Hydrolases

The primary, evidence-backed application is as a starting fragment for developing chemical probes for DCP2 (NUDT20) and potentially other NUDIX family proteins. The solved co-crystal structure (PDB: 5QOS) provides immediate, actionable insights into the binding conformation and key interactions [1]. This enables structure-guided vector elaboration using the available structural data, a capability not offered by any close isomer.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

Given its physicochemical profile (MW 192.26), 3D character from the azepane ring, and confirmed target engagement, this compound is a strong candidate for inclusion in bespoke FBDD screening libraries [1]. It diversifies library chemical space beyond planar heterocycles, and its known target provides a built-in phenotypic hypothesis for screening campaigns.

Biophysical Assay Development and Validation

The known binding to DCP2, validated by X-ray crystallography, makes N-pyrimidin-2-ylazepan-3-amine a suitable tool compound for developing or calibrating biophysical assays such as surface plasmon resonance (SPR), thermal shift assays (TSA), or ligand-observed NMR for DCP2 [1]. Its use as a positive control is directly supported by the structural evidence, unlike untested analogs.

Application
Selection Property
Validation Focus
NUDIX hydrolase chemical probe development
Co-crystal structure (PDB: 5QOS)
Structure-guided vector elaboration
FBDD library enrichment
Fragment-compliant MW and 3D character
Phenotypic screening hypothesis testing
Biophysical assay development
Confirmed DCP2 binding
Assay calibration and positive-control evaluation
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